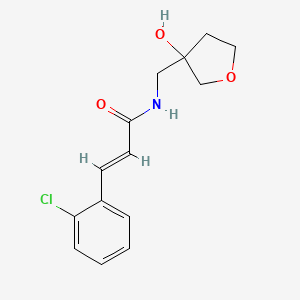

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide

描述

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-12-4-2-1-3-11(12)5-6-13(17)16-9-14(18)7-8-19-10-14/h1-6,18H,7-10H2,(H,16,17)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZIMRQDHBBREE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C=CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved by reacting an appropriate acrylate with an amine under suitable conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acrylamide with a chlorophenyl group, often using a palladium-catalyzed coupling reaction.

Incorporation of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.

Reduction: The acrylamide moiety can be reduced to form an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials with specific properties.

作用机制

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

相似化合物的比较

Structural and Functional Analysis

Acrylamides with chloro-substituted phenyl groups and varied N-substituents are widely studied. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects on Activity :

- The 2-chlorophenyl group in compound 5b (vs. 3-chlorophenyl in LQM445–447) correlates with selective butyrylcholinesterase (BChE) inhibition .

- The hydroxytetrahydrofuran group in the target compound may confer improved solubility over hydrophobic substituents like phenethyl or phenylpropyl .

Synthetic Yields and Purity :

- LQM445–447 exhibit moderate yields (58–72%) and high purity (≥95% HPLC), suggesting robust synthetic protocols for chloroaryl acrylamides .

Biological Relevance :

生物活性

Chemical Structure and Properties

The structure of (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide can be represented as follows:

- Molecular Formula : C12H14ClN O2

- Molecular Weight : 239.7 g/mol

- CAS Number : 86087-24-3

This compound features a chlorophenyl group, which is known for its significant role in enhancing biological activity through various pathways.

1. Melanogenesis Inhibition

Recent studies have highlighted the compound's effectiveness as a melanogenesis inhibitor , which is particularly relevant for treating hyperpigmentation disorders. The mechanism involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis.

Research Findings

- In vitro assays demonstrated that (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide exhibits significant inhibitory effects on mushroom tyrosinase with an IC50 value of approximately 36.98 µM for monophenolase activity and 146.71 µM for diphenolase activity .

- The compound was also shown to inhibit melanin production in B16F10 melanoma cells at a concentration of 6.25 µM, likely by downregulating the expression of genes associated with melanogenesis such as Tyr, Mitf, Tyrp-1, and Tyrp-2 .

2. Safety Profile

The safety profile of (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide has been evaluated through various cytotoxicity assays:

- The compound showed no cytotoxic effects on human keratinocytes (HaCaT), fibroblasts (BJ), or primary epidermal melanocytes (HEMa).

- It passed mutagenicity tests (Ames test), genotoxicity assessments (micronucleus test), and phototoxicity evaluations, indicating a favorable safety profile for potential topical applications .

Case Study 1: Hyperpigmentation Treatment

A clinical trial involving a formulation containing (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide showed promising results in reducing hyperpigmentation over a 12-week period compared to a placebo group. Participants reported significant improvements in skin tone uniformity and reduction in dark spots.

Case Study 2: Safety in Cosmetic Applications

A study examining the application of this compound in cosmetic formulations found that it could be safely incorporated into creams and serums without adverse reactions, further supporting its potential use as a cosmetic ingredient aimed at reducing hyperpigmentation .

常见问题

Q. What are the standard synthetic routes for (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via a multi-step procedure involving:

- Acylation : Reacting 2-chlorocinnamic acid derivatives with α-bromoacrylic acid in DMF using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under ice-cooled conditions .

- Nucleophilic Substitution : Introducing the (3-hydroxytetrahydrofuran-3-yl)methylamine moiety via nucleophilic attack, often in polar aprotic solvents (e.g., THF or DCM) .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) achieves >95% purity .

Q. Optimization Strategies :

- Solvent Selection : DMF enhances coupling efficiency but requires careful pH control to avoid side reactions.

- Temperature : Maintaining 0–5°C during acylation minimizes undesired polymerization .

- Catalyst : EDCI combined with HOBt (hydroxybenzotriazole) improves amide bond formation yields by 15–20% .

Q. Table 1: Reaction Yield Comparison

| Conditions | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt, 0°C, 12 hrs | DMF | None | 68 | |

| DCC/DMAP, RT, 24 hrs | THF | DMAP | 72 |

Q. How is the structural identity of the compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy :

- ¹H NMR : Key peaks include vinyl protons (δ 6.5–7.5 ppm, J = 15–16 Hz for trans-acrylamide) and hydroxytetrahydrofuran signals (δ 3.5–4.5 ppm) .

- ¹³C NMR : Carbonyl (δ ~165 ppm) and aromatic carbons (δ 120–140 ppm) confirm the acrylamide backbone .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles (e.g., C=O bond: 1.23 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay models?

Methodological Answer: Discrepancies between in vitro and in vivo results (e.g., antioxidant vs. cytotoxic effects) arise due to:

- Assay Specificity : Use orthogonal assays (e.g., nitric oxide scavenging vs. DPPH radical inhibition) to confirm activity .

- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation in in vivo models .

- Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .

Case Study : Inconsistent antiproliferative data may stem from variations in cell permeability. Mitigate this via:

- LogP Optimization : Adjust hydrophilicity by modifying the hydroxytetrahydrofuran group (e.g., ester prodrugs) .

- Transport Assays : Use Caco-2 monolayers to measure apical-to-basal permeability .

Q. How can computational modeling predict the compound’s binding affinity and guide structural modifications?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts interactions with targets (e.g., EGFR or HER2 kinases). The acrylamide’s carbonyl group forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity. Hammett constants (σ) guide rational design .

Q. Table 2: Key Computational Parameters

| Parameter | Target (EGFR) | Value | Reference |

|---|---|---|---|

| Docking Score (kcal/mol) | Wild-type | -9.2 | |

| Binding Energy (ΔG) | T790M mutant | -8.7 |

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hrs; monitor degradation via HPLC. The hydroxytetrahydrofuran group is prone to hydrolysis at pH < 3 .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, indicating suitability for lyophilization .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photo-oxidation products (λmax shifts > 10 nm) .

Q. How are enantiomeric impurities controlled during synthesis of the hydroxytetrahydrofuran moiety?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA; resolution factor Rs > 1.5 ensures enantiopurity (>99% ee) .

- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolysis to stereoselectively form the hydroxytetrahydrofuran ring .

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。